Sodium dodecyl sulfate-d25

NMR spectroscopy membrane protein structure deuterated detergents

Sodium dodecyl sulfate-d25 (SDS-d25, CAS 110863-24-6) is a perdeuterated anionic surfactant that delivers proton-free ¹H NMR spectra for unambiguous membrane protein backbone/side-chain assignments and de novo structure calculation. By eliminating the 10–30% NOESY sensitivity loss caused by protonated SDS, it enables 3D/4D NOESY experiments on methyl groups otherwise inaccessible. For SANS, SDS-d25 provides distinct neutron scattering length density essential for core-shell micelle contrast variation. Ideal for NMR-based metabolomics quenching and UPLC-MS/MS surfactant quantification as a stable isotope-labeled internal standard. Choose SDS-d25 when proton background is unacceptable and spectral quality is paramount.

Molecular Formula C12H25NaO4S
Molecular Weight 313.53 g/mol
CAS No. 110863-24-6
Cat. No. B009955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dodecyl sulfate-d25
CAS110863-24-6
Molecular FormulaC12H25NaO4S
Molecular Weight313.53 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2;
InChIKeyDBMJMQXJHONAFJ-YCGROXIYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dodecyl Sulfate-d25 (CAS 110863-24-6): Perdeuterated Surfactant for NMR and SANS Analysis


Sodium dodecyl sulfate-d25 (SDS-d25, CAS 110863-24-6) is the perdeuterated isotopologue of the widely used anionic surfactant sodium dodecyl sulfate (SDS). Its molecular formula is C₁₂D₂₅NaO₄S (MW 313.53 g/mol), with deuterium atoms replacing all hydrogen atoms on the 12-carbon alkyl chain . The compound maintains the critical micelle concentration (CMC) and detergent properties of non-deuterated SDS while eliminating proton NMR signals, making it essential for high-resolution structural studies of membrane proteins and peptides in micellar environments [1].

Why Non-Deuterated SDS or Alternative Detergents Cannot Substitute for Sodium Dodecyl Sulfate-d25 in NMR and SANS Workflows


In ¹H NMR spectroscopy, non-deuterated SDS produces intense proton signals that overlap with analyte resonances, obscure key structural information, and introduce proton relaxation pathways that broaden protein signals [1]. While heteronuclear correlation experiments (e.g., ¹⁵N-¹H TROSY) can partially filter detergent signals, the sensitivity decrease in ¹⁵N-resolved [¹H,¹H]-NOESY spectra when using protonated detergent is quantified at 10–30% relative to deuterated detergent, and deuterated SDS is essential for 3D and 4D NOESY-type spectra of side-chain methyl groups [1]. For small-angle neutron scattering (SANS), contrast variation experiments require distinct scattering length densities between components; protonated and deuterated SDS exhibit different neutron scattering properties, and SDS-d25 provides the necessary contrast to resolve micellar core-shell structures [2].

Quantitative Differentiation Evidence for Sodium Dodecyl Sulfate-d25 (CAS 110863-24-6) vs. Non-Deuterated SDS and Alternative Detergents


NMR Spectral Sensitivity Loss of 10–30% in NOESY Experiments When Using Protonated SDS vs. SDS-d25

When comparing NMR spectra of the 30 kDa human β-barrel outer membrane protein VDAC-1, the use of protonated detergent (non-deuterated SDS) instead of perdeuterated detergent (SDS-d25) resulted in a sensitivity decrease of 10–30% in ¹⁵N-resolved [¹H,¹H]-NOESY spectra. Furthermore, deuterated detergent was essential for recording 3D and 4D NOESY-type spectra of isoleucine, leucine, and valine methyl groups [1].

NMR spectroscopy membrane protein structure deuterated detergents

LC-MS/MS Quantification Using Deuterated Internal Standard Achieves pg/mL Detection Limits

In a UPLC-MS/MS method for quantification of dioctyl sulfosuccinate sodium salt (DOSS) in avian egg tissue, a deuterated internal standard (sodium dioctyl sulfate–d₂₅) enabled baseline separation and achieved limits of detection (LOD) of 260 pg/mL and limits of quantitation (LOQ) of 500 pg/mL. Quality control recoveries were 70.5 ± 7.3% (laboratory control sample) and 72.4 ± 4.9% (matrix spike). Surrogate recoveries were 104.6 ± 14.1% for SDS-d₁ and 81.8 ± 6.8% for SOS-d₁₇ [1].

LC-MS/MS quantitative analysis deuterated internal standard

Ideal Mixing Behavior (σ = 0.006 ± 0.030) in SDS/SDS-d25 Mixed Micelles for SANS Contrast Variation

In a small-angle neutron scattering (SANS) study of binary surfactant mixtures, the SDS/SDS-d25 system exhibited a composition distribution variance σ = 0.006 ± 0.030, which is smaller than the binomial composition distribution expected for an ideally mixed system. This confirms that SDS and SDS-d25 behave as a nearly ideal mixture with negligible composition heterogeneity, enabling precise contrast variation experiments to resolve micellar core-shell structure [1].

SANS contrast variation micelle structure

Background-Free ¹H NMR Spectra Enabling Complete Resonance Assignment of Membrane Peptides in SDS-d25 Micelles

In a structural study of the prototypic α-helical peptide PH-1.0 (LYQELQKLTQTLK) and its homologs, SDS-d25 micelles provided a deuterated membrane-mimetic environment that allowed complete ¹H NMR resonance assignment and NOE-based distance geometry calculations. The study reported a signal-to-noise ratio comparable to that of the usual magnitude spectrum, enabling detailed structural analysis of peptide conformations including identification of N-terminal and C-terminal helical disorder in homologs [1]. Over 450 NOE-derived distance restraints were obtained for apoA-I(142-187) in SDS-d25 micelles, enabling high-resolution structure determination [2].

NMR spectroscopy peptide structure micelle NMR

Perdeuteration Eliminates Detergent Proton Signals and Relaxation Pathways, Improving NMR Resolution

According to a comprehensive review of deuterated detergents, complete deuteration of SDS eliminates interfering proton signals from the detergent itself that would otherwise be intense and not easily removed by NMR pulse sequences. Deuteration also eliminates potential proton relaxation pathways and strong dipole-dipole interactions that contribute to line broadening effects on protein spectra [1].

NMR spectroscopy deuterated detergents line broadening

High-Impact Research and Industrial Applications of Sodium Dodecyl Sulfate-d25 (CAS 110863-24-6)


High-Resolution NMR Structure Determination of Membrane Proteins and Peptides in Micelles

SDS-d25 is the detergent of choice for solution-state NMR studies of membrane proteins and antimicrobial peptides that require a negatively charged micelle environment. The compound eliminates interfering detergent proton signals, enabling complete backbone and side-chain resonance assignment, NOE-derived distance restraint collection, and de novo structure calculation. Quantitatively, the use of SDS-d25 avoids a 10–30% sensitivity loss in NOESY spectra observed with protonated SDS [1] and enables the recording of 3D and 4D NOESY spectra of methyl groups that are otherwise inaccessible [1].

Small-Angle Neutron Scattering (SANS) Contrast Variation for Micelle and Protein-Detergent Complex Characterization

SDS-d25 is a critical component in SANS contrast variation experiments to resolve the core-shell structure of mixed micelles and protein-detergent complexes. The compound's distinct neutron scattering length density, combined with its near-ideal mixing behavior with protonated SDS (σ = 0.006 ± 0.030), enables precise determination of micelle aggregation number, size, shape, and internal organization without confounding composition heterogeneity [2].

Quantitative LC-MS/MS Analysis Using Deuterated Alkyl Sulfate Internal Standards

SDS-d25 and related perdeuterated alkyl sulfates serve as stable isotope-labeled internal standards (SIL-IS) for accurate quantification of anionic surfactants in complex biological and environmental matrices. In a validated UPLC-MS/MS method, a deuterated internal standard enabled baseline separation from analytes and surrogates with LOD of 260 pg/mL and LOQ of 500 pg/mL, achieving quality control recoveries of 70–72% [3].

NMR-Based Metabolomics and Drug Screening with Quenched Enzymatic Activity

SDS-d25 is employed in NMR-based metabolomics workflows to quench residual enzymatic activity in cell lysates while maintaining a deuterium-only background for ¹H NMR acquisition. This approach allows time-resolved monitoring of metabolic changes without interference from detergent proton signals, enabling validation of sample preparation protocols for drug screening applications [4].

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